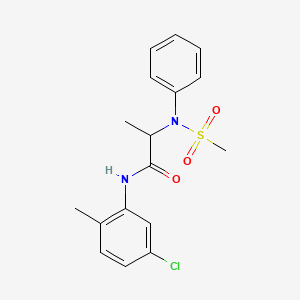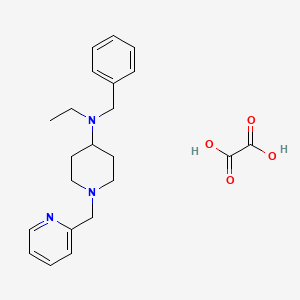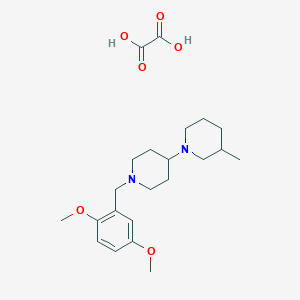
N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMMPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CMMPA belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.
Mechanism of Action
The mechanism of action of CMMPA involves its ability to inhibit the activity of proteases, which are enzymes that break down proteins. By blocking the activity of specific proteases, CMMPA can prevent the breakdown of proteins involved in various disease processes, such as tumor invasion and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMMPA depend on the specific proteases that it inhibits. In cancer research, CMMPA has been shown to inhibit the activity of matrix metalloproteinases, which are proteases involved in tumor invasion and metastasis. In HIV research, CMMPA has been shown to inhibit the activity of the HIV-1 protease enzyme, which is necessary for viral maturation. In Alzheimer's disease research, CMMPA has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Advantages and Limitations for Lab Experiments
One advantage of using CMMPA in lab experiments is its specificity for certain proteases, which allows for targeted inhibition of specific disease processes. However, one limitation of using CMMPA in lab experiments is its potential toxicity, as protease inhibition can have unintended consequences on normal cellular processes.
Future Directions
For research on CMMPA include further investigation of its potential therapeutic properties in the treatment of cancer, HIV, and Alzheimer's disease. Additionally, research could focus on developing more specific protease inhibitors based on the structure of CMMPA, as well as exploring the potential use of CMMPA in combination with other therapeutic agents.
Scientific Research Applications
CMMPA has been studied for its potential therapeutic properties in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, CMMPA has been shown to inhibit the growth of tumor cells by blocking the activity of proteases involved in tumor invasion and metastasis. In HIV research, CMMPA has been shown to inhibit the replication of the virus by blocking the activity of the protease enzyme necessary for viral maturation. In Alzheimer's disease research, CMMPA has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-9-10-14(18)11-16(12)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOLEDQPGDETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(methylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974244.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3974251.png)

![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3974263.png)
![1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine](/img/structure/B3974269.png)
![4,4'-[(5-iodo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974277.png)
![1-(2-methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974282.png)
![4,5-dichloro-2-[(dibenzylamino)carbonyl]benzoic acid](/img/structure/B3974289.png)



![[4-(4-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974339.png)
![N-(2,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3974343.png)
